molecular formula C14H12INO3S B188315 2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid CAS No. 5899-19-4

2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid

Cat. No.: B188315
CAS No.: 5899-19-4
M. Wt: 401.22 g/mol
InChI Key: JFORUARGWYXYGT-UHFFFAOYSA-N
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Description

2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid is a complex organic compound that features a thiophene ring substituted with an iodobenzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene ring One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the iodobenzoyl group to a different functional group.

    Substitution: The iodine atom in the iodobenzoyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, such as amines or ethers.

Scientific Research Applications

2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The iodobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The thiophene ring provides a stable framework that can facilitate these interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Iodobenzoic acid: Shares the iodobenzoyl group but lacks the thiophene ring.

    4,5-Dimethylthiophene-3-carboxylic acid: Contains the thiophene ring but lacks the iodobenzoyl group.

    2-Iodoxybenzoic acid: Another compound with an iodine atom, used as an oxidizing agent.

Uniqueness

2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid is unique due to the combination of the iodobenzoyl group and the thiophene ring, which provides distinct chemical and physical properties. This combination allows for specific interactions with biological targets and makes the compound valuable in various research applications.

Properties

IUPAC Name

2-[(2-iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12INO3S/c1-7-8(2)20-13(11(7)14(18)19)16-12(17)9-5-3-4-6-10(9)15/h3-6H,1-2H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFORUARGWYXYGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)O)NC(=O)C2=CC=CC=C2I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12INO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361149
Record name 2-[(2-iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5899-19-4
Record name 2-[(2-iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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